3-Phenyl-4-[(trifluoroacetyl)amino]butanoic acid
Description
Structural Characterization of 3-Phenyl-4-[(trifluoroacetyl)amino]butanoic Acid
IUPAC Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for amino acid derivatives with protecting groups. The complete IUPAC name, this compound, precisely describes the molecular architecture through its systematic breakdown of functional group positions and substitution patterns. Alternative nomenclature forms documented in chemical databases include 3-phenyl-4-[(2,2,2-trifluoroacetyl)amino]butanoic acid and 3-phenyl-4-(trifluoroacetamido)butanoic acid, which emphasize different aspects of the molecular structure while maintaining chemical accuracy.
The molecular formula C₁₂H₁₂F₃NO₃ reflects the compound's composition of twelve carbon atoms, twelve hydrogen atoms, three fluorine atoms, one nitrogen atom, and three oxygen atoms. This empirical formula corresponds to a molecular weight of 275.22 grams per mole, as calculated through standard atomic mass summation methods. The presence of three fluorine atoms concentrated within the trifluoroacetyl group contributes significantly to the compound's overall molecular mass and influences its electronic properties through strong electronegativity effects.
The chemical structure incorporates several distinct functional domains that define its reactivity profile. The carboxylic acid terminus provides acidic character with typical pKa values expected for substituted butanoic acids. The phenyl ring system contributes aromatic stability and hydrophobic character, while the trifluoroacetyl amide linkage serves as both a protecting group and an electron-withdrawing substituent that modifies the electronic environment of the adjacent amino group.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₂F₃NO₃ | |
| Molecular Weight | 275.22 g/mol | |
| PubChem CID | 78226060 | |
| CAS Registry Number | 1781867-67-1 |
Crystallographic Studies and Conformational Analysis
The three-dimensional conformational analysis of this compound reveals complex structural arrangements influenced by intramolecular interactions and steric considerations. Computational conformational studies indicate that the molecule adopts preferential conformations that minimize steric clash between the bulky phenyl ring and the trifluoroacetyl group while maintaining optimal hydrogen bonding geometries. The flexibility of the butanoic acid backbone allows for multiple low-energy conformational states that can be populated under ambient conditions.
The phenyl ring orientation relative to the butanoic acid chain represents a critical structural parameter that influences both physical properties and chemical reactivity. Rotational barriers around the C-C bond connecting the phenyl substituent to the aliphatic chain are relatively low, permitting facile interconversion between conformational isomers. However, the preferred conformations tend to position the aromatic ring in orientations that minimize unfavorable interactions with the polar functional groups while maximizing favorable dispersive interactions.
The trifluoroacetyl protecting group adopts characteristic geometries observed in related trifluoroacetamide derivatives. The strong electron-withdrawing nature of the trifluoromethyl group influences the carbonyl bond length and polarization, creating distinctive electrostatic surface properties that affect intermolecular interactions in the solid state. Computational modeling suggests that the compound can form stable hydrogen-bonded networks through the carboxylic acid and amide functionalities, potentially leading to ordered crystal packing arrangements.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Profiling
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation capabilities for this compound through multi-nuclear analysis techniques. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic signal patterns that enable unambiguous structural assignment and conformational analysis. The aromatic protons of the phenyl ring typically appear in the 7.0-7.5 parts per million region with distinctive coupling patterns that reflect the substitution pattern and electronic environment.
The aliphatic proton signals from the butanoic acid backbone exhibit complex multipicity patterns due to vicinal coupling interactions and the presence of stereogenic centers. The methylene protons adjacent to the phenyl ring and the amino group show characteristic chemical shift values influenced by the deshielding effects of both the aromatic system and the electronegative trifluoroacetyl group. Integration ratios provide quantitative validation of the proposed molecular structure and can detect potential impurities or decomposition products.
Carbon-13 Nuclear Magnetic Resonance spectroscopy offers complementary structural information through the observation of carbon chemical shifts that are highly sensitive to local electronic environments. The carbonyl carbon signals from both the carboxylic acid and trifluoroacetyl groups appear in distinctive regions that enable differentiation between these functional groups. The aromatic carbon signals provide detailed information about the substitution pattern and electronic distribution within the phenyl ring system.
Fluorine-19 Nuclear Magnetic Resonance spectroscopy represents a particularly valuable technique for this compound due to the presence of the trifluoromethyl group. The three equivalent fluorine atoms typically produce a sharp singlet signal that serves as an internal standard and provides information about the chemical environment of the trifluoroacetyl protecting group. Chemical shift variations can indicate hydrogen bonding interactions or conformational changes that affect the electronic shielding of the fluorine nuclei.
Fourier-Transform Infrared Vibrational Signatures
Fourier-Transform Infrared spectroscopy provides detailed vibrational fingerprinting capabilities that enable identification of functional groups and assessment of molecular interactions in this compound. The carbonyl stretching vibrations represent particularly diagnostic features, with the carboxylic acid carbonyl typically appearing around 1700-1750 wavenumbers and the amide carbonyl from the trifluoroacetyl group observed at characteristic frequencies influenced by the electron-withdrawing trifluoromethyl substituent.
The aromatic carbon-carbon stretching vibrations from the phenyl ring produce multiple absorption bands in the 1450-1650 wavenumber region that provide structural confirmation and can indicate the presence of substitution patterns. Out-of-plane bending vibrations of aromatic carbon-hydrogen bonds typically appear in the 700-900 wavenumber region with patterns that are diagnostic for monosubstituted benzene rings.
The trifluoromethyl group contributions to the infrared spectrum include characteristic carbon-fluorine stretching vibrations that appear in the 1000-1300 wavenumber region. These absorptions are typically intense due to the large dipole moment changes associated with carbon-fluorine bond vibrations and provide unambiguous identification of the trifluoroacetyl protecting group. Additional characteristic absorptions include nitrogen-hydrogen stretching from the amide linkage and broad absorption features associated with carboxylic acid hydrogen bonding.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound reveals characteristic fragmentation pathways that provide structural confirmation and enable identification in complex mixtures. The molecular ion peak appears at mass-to-charge ratio 275, corresponding to the intact molecular structure, and serves as the baseline for fragmentation pattern analysis. The stability of the molecular ion depends on ionization conditions and can provide information about the compound's thermal stability and gas-phase behavior.
Primary fragmentation pathways typically involve cleavage of the weakest bonds within the molecular structure, often beginning with loss of the trifluoroacetyl protecting group through amide bond cleavage. This fragmentation produces characteristic fragment ions that retain either the amino acid backbone or the trifluoroacetyl moiety, depending on the charge localization following ionization. The loss of 97 mass units corresponding to the trifluoroacetyl group represents a common and diagnostic fragmentation pathway.
Secondary fragmentation processes involve further breakdown of primary fragment ions through additional bond cleavages. The phenyl ring system typically remains intact due to its aromatic stability, but can undergo side-chain cleavages that separate the aromatic moiety from the aliphatic backbone. Carbon-carbon bond cleavages adjacent to the phenyl ring are particularly favorable due to the stabilization provided by benzylic radical or cation formation.
The carboxylic acid functionality can undergo characteristic loss reactions including decarboxylation processes that remove carbon dioxide and produce fragment ions with masses 44 units lower than the precursor. These fragmentation patterns are diagnostic for carboxylic acid-containing compounds and provide additional structural confirmation. The combination of these fragmentation pathways creates a distinctive mass spectral fingerprint that enables unambiguous identification of this compound in analytical applications.
| Fragmentation Pathway | Mass Loss (m/z) | Fragment Identity |
|---|---|---|
| Molecular Ion | 0 | 275 |
| Trifluoroacetyl Loss | 97 | 178 |
| Decarboxylation | 44 | 231 |
| Combined Losses | 141 | 134 |
Properties
IUPAC Name |
3-phenyl-4-[(2,2,2-trifluoroacetyl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3/c13-12(14,15)11(19)16-7-9(6-10(17)18)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOBLYWGVANAGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)CNC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Amino-4-Phenylbutanoic Acid Core
A robust method to prepare the 3-amino-4-phenylbutanoic acid precursor involves a multi-step process starting from benzaldehyde and methyl acetoacetate, as detailed in patent CN102115450A:
- Step 1: Condensation of benzaldehyde with methyl acetoacetate in a protic solvent under catalytic conditions to form 2,4-diacetyl-3-phenyl-pentanedionate diethyl ester.
- Step 2: Treatment with a strong base (e.g., sodium hydroxide) under heating to induce decarbonylation and yield 3-phenylglutaric acid.
- Step 3: Cyclization of 3-phenylglutaric acid via dehydration catalysis in a non-protic solvent to form 3-phenylglutaric anhydride.
- Step 4: Hydrolysis of the anhydride with aqueous ammonia to afford 5-amino-5-oxo-3-phenylpentanoic acid.
- Step 5: Oxidation under alkaline conditions to convert the ketone group to the methylene radical, producing 4-amino-3-phenylbutyric acid.
This method benefits from inexpensive raw materials, moderate reaction conditions, and suitability for industrial scale-up, with high yield and purity (see Table 1 for key parameters).
| Step | Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | Condensation | Benzaldehyde + methyl acetoacetate, catalytic protic solvent | 2,4-diacetyl-3-phenyl-pentanedionate diethyl ester | Nucleophilic addition |
| 2 | Decarbonylation | Strong base (NaOH), heating | 3-phenylglutaric acid | Base-induced decarbonylation |
| 3 | Cyclization (Dehydration) | Dehydration catalyst, non-protic solvent | 3-phenylglutaric anhydride | Ring closure |
| 4 | Hydrolysis | Aqueous ammonia | 5-amino-5-oxo-3-phenylpentanoic acid | Amide formation |
| 5 | Oxidation | Alkaline conditions, oxidant (e.g., bleach) | 4-amino-3-phenylbutyric acid | Ketone to methylene radical |
Introduction of the Trifluoroacetyl Protecting Group
The trifluoroacetyl group is introduced typically by reacting the free amino acid with trifluoroacetic anhydride or related reagents under controlled conditions. According to patent WO2014086325A1, the trifluoroacetyl group serves as a protecting group (Pg) and can be installed via condensation reactions using polar organic solvents and suitable coupling agents.
- The reaction involves mixing the amino acid derivative with trifluoroacetyl chloride or trifluoroacetic anhydride in the presence of a base such as triethylamine.
- The reaction is carried out at room temperature or slightly elevated temperatures (e.g., 20-50 °C).
- After completion, the product precipitates or can be isolated by extraction and purification.
This method is advantageous due to:
- High reaction efficiency and selectivity.
- Compatibility with various protecting groups (Boc, Cbz, acetyl, trifluoroacetyl).
- Suitability for preparing enantiomerically pure derivatives.
Representative Experimental Procedure (From WO2014086325A1)
Outcome: The product precipitates as a white solid, which is filtered and washed with methanol/water mixture, yielding the trifluoroacetyl-protected amino acid derivative with high purity.
Alternative Industrial-Scale Method (CN112500316A)
This patent describes a method for preparing BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid , which is closely related and can be adapted for trifluoroacetyl derivatives:
- Use of organic solvents immiscible with water (e.g., toluene, methyl tert-butyl ether).
- Reaction of the amino acid salt with trifluoroacetylating agents in the presence of inorganic bases such as sodium hydroxide or potassium carbonate.
- Reaction temperature maintained between 0-40 °C, typically around 20 °C.
- Reaction times between 4-18 hours, optimized to about 10 hours for best yield and purity.
- Molar ratios of amino acid to trifluoroacetylating agent and base carefully controlled (1:1-2 and 1:1-2.2 respectively).
This method emphasizes:
- High purity of the final product.
- Low levels of condensation impurities.
- Simple, stable, and scalable process.
Comparative Summary of Preparation Methods
| Feature | Multi-step Synthesis (CN102115450A) | Direct Trifluoroacetylation (WO2014086325A1) | Industrial Scale Method (CN112500316A) |
|---|---|---|---|
| Starting Materials | Benzaldehyde, methyl acetoacetate | 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | Amino acid salt and trifluoroacetylating agent |
| Reaction Type | Condensation, decarbonylation, cyclization, oxidation | Condensation with trifluoroacetyl chloride/anhydride | Trifluoroacetylation in organic solvent with base |
| Solvent | Protic and non-protic solvents | Methanol, polar organic solvents | Organic solvents immiscible with water (e.g., toluene) |
| Temperature Range | Ambient to heating steps (up to 70 °C) | Room temperature to 50 °C | 0-40 °C (optimal ~20 °C) |
| Reaction Time | Several hours to days | 1-2 hours | 4-18 hours (optimal ~10 hours) |
| Yield and Purity | High, suitable for industrial scale | High purity product, efficient reaction | High purity, low impurities, stable process |
| Application | Preparation of amino acid precursor | Introduction of trifluoroacetyl protecting group | Industrial production of trifluoroacetyl-protected amino acid |
Research Findings and Notes
- The trifluoroacetyl group is favored due to its strong electron-withdrawing effect, which stabilizes the amino acid derivative and facilitates further synthetic transformations.
- Control of reaction parameters such as temperature, solvent choice, and molar ratios is critical to minimize side reactions and condensation impurities.
- Use of polar organic solvents and appropriate bases enhances reaction efficiency and product isolation.
- The methods described are scalable and have been implemented in industrial settings, demonstrating robustness and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-4-[(trifluoroacetyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the trifluoroacetyl group to a simpler form.
Substitution: This reaction can replace the trifluoroacetyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative .
Scientific Research Applications
3-Phenyl-4-[(trifluoroacetyl)amino]butanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biochemical pathways.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 3-Phenyl-4-[(trifluoroacetyl)amino]butanoic acid involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Substituent Effects on Lipophilicity
- The trifluoroacetyl (TFA) group in the target compound increases logD (1.8) compared to the free amino group in 3-Amino-4-phenylbutanoic acid (logD = -0.3) , highlighting the TFA group’s role in enhancing membrane permeability. However, it is less lipophilic than 4-(3-Fluoro-4-methylphenyl)butanoic acid (logD = 2.1) , which lacks polar functional groups.
- The trifluoromethoxy (CF₃O) group in 2-Amino-4-(trifluoromethoxy)butanoic acid reduces logD (0.7) compared to the TFA group, likely due to its lower electronegativity .
Acid-Base Properties
- The 4-oxo group in 4-Oxo-4-[(3-CF₃-phenyl)amino]butanoic acid further reduces pKa (~2.8) due to keto-enol tautomerism and electron-withdrawing effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-Phenyl-4-[(trifluoroacetyl)amino]butanoic acid, and how can purity be validated?
- Answer: The compound can be synthesized via amidation of 3-amino-4-phenylbutanoic acid with trifluoroacetic anhydride under anhydrous conditions. Purification typically involves reverse-phase HPLC or recrystallization, with purity assessed by LC-MS (>98%) and H/F NMR spectroscopy to confirm the absence of unreacted starting materials or trifluoroacetic acid byproducts .
Q. Which analytical techniques are essential for structural confirmation of this compound?
- Answer: Key techniques include:
- NMR Spectroscopy: H and C NMR to resolve phenyl and butanoic acid protons, and F NMR to confirm trifluoroacetyl group integrity.
- Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+H] for CHFNO).
- Infrared Spectroscopy (IR): For detecting carbonyl stretches (C=O at ~1700 cm) and amide bonds .
Q. What are the known biological activities of structurally analogous trifluoroacetylated butanoic acid derivatives?
- Answer: Derivatives like 4-(2-fluorophenyl)-4-oxobutanoic acid exhibit antimicrobial and anticancer properties in vitro, often attributed to their electrophilic trifluoroacetyl group interacting with cellular thiols or enzymes. Structure-activity relationship (SAR) studies suggest phenyl substitution patterns influence potency .
Advanced Research Questions
Q. How can researchers optimize multi-step synthesis yields of this compound while minimizing side reactions?
- Answer: Optimization strategies include:
- Stepwise Protection: Use tert-butoxycarbonyl (Boc) groups to protect the amino group during phenyl ring functionalization, followed by Boc deprotection and trifluoroacetylation .
- Catalysis: Employ HATU or EDC/NHS coupling agents to enhance amidation efficiency.
- Reaction Monitoring: In-line FTIR or UPLC-MS to track intermediate formation and adjust reaction parameters in real time .
Q. How can conflicting NMR data (e.g., unexpected splitting or shifts) for trifluoroacetyl-containing compounds be resolved?
- Answer: Discrepancies may arise from fluorine-proton coupling or solvent effects. Solutions include:
- Deuterated Solvents: Use DMSO-d or CDCl to minimize proton exchange broadening.
- 2D NMR: HSQC or HMBC to assign overlapping signals.
- F Decoupling: Suppress splitting in H NMR caused by F-H scalar coupling .
Q. What strategies address discrepancies between computational reactivity predictions and experimental results for this compound?
- Answer: Reconcile discrepancies by:
- Solvent Effects: Adjust computational models to account for solvent polarity (e.g., DMF vs. THF) using COSMO-RS.
- Conformational Analysis: Compare DFT-optimized geometries with X-ray crystallography data (if available) to validate transition states.
- Experimental Validation: Repeat reactions under inert atmospheres to rule out oxidative side reactions .
Methodological Considerations
Q. What are the challenges in quantifying this compound in biological matrices?
- Answer: The trifluoroacetyl group may hydrolyze in aqueous media, complicating LC-MS quantification. Mitigation includes:
- Stabilization: Use acidic mobile phases (0.1% TFA) to suppress hydrolysis.
- Derivatization: Convert the compound to a stable methyl ester for GC-MS analysis .
Q. How can researchers design SAR studies to explore the pharmacological potential of this compound?
- Answer: Focus on:
- Core Modifications: Vary phenyl substituents (e.g., electron-withdrawing groups) to assess impact on target binding.
- Bioisosteres: Replace trifluoroacetyl with acetyl or sulfonamide groups to evaluate metabolic stability.
- In Silico Screening: Docking studies against enzymes like HDACs or proteases to prioritize synthetic targets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
